Cyproterone Acetate

Description

Properties

IUPAC Name |

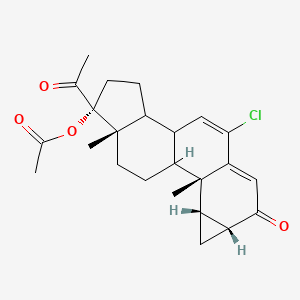

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFYSQMTEOIJJG-FDTZYFLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020366 | |

| Record name | Cyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate. | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from diisopropyl ether, White crystalline powder | |

CAS No. |

427-51-0 | |

| Record name | Cyproterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproterone acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROTERONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyproterone Acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200-201, 200-201 °C | |

| Record name | Cyproterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyproterone Acetate: A Deep Dive into its Pharmacodynamics and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone with potent antiandrogenic and progestogenic properties. It is a cornerstone in the management of various androgen-dependent conditions, including prostate cancer, hirsutism, and acne, and is also utilized in hormone therapy for transgender women.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a detailed focus on its receptor binding affinity and the signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Pharmacodynamics: A Dual Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism: direct competitive antagonism of the androgen receptor (AR) and potent progestogenic activity leading to negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[3][4] This combined action results in a significant reduction of androgenic effects at the cellular level and a decrease in systemic androgen production.

Antiandrogenic Activity

CPA is a potent competitive antagonist of the androgen receptor.[5] It binds to the AR, thereby preventing the binding of endogenous androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).[3][4] This blockade inhibits the translocation of the AR to the nucleus and subsequent androgen-regulated gene transcription, leading to a reduction in androgen-stimulated cellular responses in target tissues like the prostate gland and hair follicles.[6][7]

Progestogenic and Antigonadotropic Activity

CPA is also a highly potent progestogen.[5] Its activity at the progesterone receptor (PR) mediates a strong negative feedback effect on the hypothalamus and pituitary gland.[3][4] This leads to a decrease in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8] The reduction in LH, in turn, suppresses the testicular production of testosterone.[5]

Weak Glucocorticoid Activity

At higher doses, this compound exhibits weak partial agonist activity at the glucocorticoid receptor (GR).[5] This can lead to a mild suppression of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in reduced levels of adrenocorticotropic hormone (ACTH) and cortisol.[5]

Receptor Binding Affinity

The therapeutic and side-effect profile of this compound is directly related to its binding affinity for various steroid hormone receptors. The following tables summarize the quantitative data on its receptor binding affinity.

| Receptor | Ligand | Parameter | Value | Species/Tissue | Reference |

| Androgen Receptor (AR) | This compound | IC50 | 7.1 nM | - | [9] |

| Androgen Receptor (AR) | This compound | IC50 | 24 nM | Rat Prostate Cytosol | [5] |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | IC50 | 3 nM | Rat Prostate Cytosol | [5] |

| Progesterone Receptor (PR) | This compound | Kd | 15 nM | - | [10] |

| Glucocorticoid Receptor (GR) | This compound | Kd | 15-70 nM | - | [10] |

Table 1: Receptor Binding Affinity of this compound (IC50 and Kd Values)

| Receptor | Reference Ligand (100%) | This compound (Relative Affinity %) |

| Progesterone Receptor (PR) | Promegestone | 90 |

| Androgen Receptor (AR) | Metribolone | 6 |

| Glucocorticoid Receptor (GR) | Dexamethasone | 6 |

| Estrogen Receptor (ER) | Estradiol | 0 |

| Mineralocorticoid Receptor (MR) | Aldosterone | 8 |

Table 2: Relative Binding Affinity of this compound to Steroid Receptors.[11]

Signaling Pathways

The multifaceted actions of this compound are best understood by examining its influence on key signaling pathways.

Caption: Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation by this compound.

Caption: Androgen Receptor (AR) Signaling Pathway and its Inhibition by this compound.

Experimental Protocols

The determination of receptor binding affinity is crucial for characterizing the pharmacodynamic profile of a compound like this compound. Competitive binding assays are the standard method for this purpose. Below are generalized protocols for common assay formats.

Radioligand Competitive Binding Assay (Filtration Method)

This method measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacology of this compound - Wikipedia [en.wikipedia.org]

- 6. This compound prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Effects of this compound on the pituitary-gonadal system and other endocrine functions in female idiopathic precocious puberty] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Serum protein binding characteristics of this compound, gestodene, levonorgestrel and norethisterone in rat, rabbit, dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid Receptor Transcription Factor Assay Kit (Colorimetric) (ab207207) is not available | Abcam [abcam.com]

Synthesis Pathways for Novel Cyproterone Acetate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin.[1] It is widely used in the treatment of androgen-dependent conditions such as prostate cancer, acne, hirsutism, and in feminizing hormone therapy.[2] CPA exerts its effects primarily by blocking the androgen receptor (AR), thereby inhibiting the actions of androgens like testosterone and dihydrotestosterone (DHT).[1] Additionally, its progestogenic activity leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, reducing the production of testicular testosterone.[1]

The development of novel derivatives of this compound is a key area of research aimed at enhancing therapeutic efficacy, improving the safety profile, and modulating its pharmacokinetic properties. This guide provides an in-depth overview of established and innovative synthesis pathways for CPA and its derivatives, detailed experimental protocols, and the signaling pathways central to its mechanism of action.

Core Synthesis of this compound

The conventional synthesis of this compound is a multi-step process that can start from precursors like 17α-hydroxyprogesterone acetate or solasodine, a steroidal alkaloid extracted from plants of the Solanum genus.[3] The key transformations involve the introduction of a double bond at the C1-C2 position, the formation of a cyclopropane ring at the 1α,2α position, and the introduction of a chlorine atom at the C6 position.

A representative synthetic route starting from 17α-hydroxyprogesterone acetate involves the following key steps:

-

Dehydrogenation: Introduction of a double bond at the C6-C7 position.

-

Further Dehydrogenation: Creation of a conjugated diene system at C4-C5 and C6-C7.

-

Cyclopropanation: Formation of the 1α,2α-methylene group.

-

Epoxidation: Formation of an epoxide at the C6-C7 double bond.

-

Chlorination and Ring Opening: Introduction of the 6-chloro substituent and opening of the epoxide ring.

dot

Caption: Classical multi-step synthesis of this compound.

Novel Synthesis Pathways and Derivatives

Recent advancements in synthetic chemistry have led to more efficient and innovative routes to this compound and its derivatives. These include chemo-biocatalytic methods and the synthesis of analogs with modified steroidal backbones.

Chemo-biocatalytic Continuous Flow Synthesis

A groundbreaking 10-step chemo-biocatalytic continuous flow synthesis of this compound has been developed, offering significant advantages in terms of efficiency, safety, and scalability.[4][5] This process starts from the commercially available 4-androstene-3,17-dione and achieves an overall yield of 9.6% in just 3 hours.[4]

Key features of this pathway include:

-

Enzyme-catalyzed dehydrogenation: An engineered 3-ketosteroid-Δ¹-dehydrogenase is used to form the C1-C2 double bond.[6]

-

Substrate-controlled hydration: A cobalt-catalyzed Mukaiyama hydration establishes the crucial C17α-hydroxyl group with high stereoselectivity.[6]

-

Flow Corey-Chaykovsky cyclopropanation: Rapidly constructs the cyclopropyl ring on the A ring of the steroid.[6]

dot```dot graph "Chemo-biocatalytic Flow Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

node [fillcolor="#F1F3F4"]; A [label="4-Androstene-3,17-dione"]; B [label="Δ¹-Dehydrogenated\nIntermediate"]; C [label="Δ¹,⁴,¹⁶-Triene\nIntermediate"]; D [label="17α-Hydroxy\nIntermediate"]; E [label="Cyclopropanated\nIntermediate"]; F [label="this compound", fillcolor="#FBBC05"];

A -> B [label="ReM2-catalyzed\nΔ¹-dehydrogenation", color="#34A853"]; B -> C [label="Ethynylation/\nRupe Rearrangement"]; C -> D [label="Co-catalyzed\nMukaiyama Hydration", color="#4285F4"]; D -> E [label="Corey-Chaykovsky\nCyclopropanation", color="#EA4335"]; E -> F [label="Further Steps\n(Chlorination, Acetylation)"]; }

Caption: CPA competitively inhibits the Androgen Receptor signaling pathway.

Progesterone Receptor (PR) Signaling

CPA also possesses potent progestogenic activity by acting as an agonist at the progesterone receptor. [7]This activity contributes to its antigonadotropic effects, suppressing the release of luteinizing hormone (LH) from the pituitary gland, which in turn reduces testosterone synthesis in the testes. [8]This dual action of AR antagonism and reduced androgen production makes CPA a highly effective antiandrogen.

Conclusion

The synthesis of novel this compound derivatives is a dynamic field with the potential to yield new therapeutic agents with improved properties. Traditional multi-step syntheses are being complemented and, in some cases, superseded by innovative approaches like chemo-biocatalytic continuous flow processes that offer enhanced efficiency and sustainability. By modifying the core steroidal structure, researchers can fine-tune the pharmacological profile of these compounds, potentially leading to derivatives with greater receptor selectivity, reduced off-target effects, and improved pharmacokinetic characteristics. A thorough understanding of the underlying synthesis pathways and signaling mechanisms is crucial for the rational design and development of the next generation of antiandrogen therapies.

References

- 1. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. US20040024230A1 - Synthesis of this compound - Google Patents [patents.google.com]

- 4. Flow chemistry-enabled asymmetric synthesis of this compound in a chemo-biocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of this compound - Wikiwand [wikiwand.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

Cyproterone Acetate's Role in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the pharmacological effects of Cyproterone Acetate (CPA) on the Hypothalamic-Pituitary-Gonadal (HPG) axis. CPA is a synthetic derivative of 17-hydroxyprogesterone with potent antiandrogenic and progestogenic properties.[1][2] Its primary clinical applications involve the management of androgen-dependent conditions, such as prostate cancer, hirsutism, and as a component of feminizing hormone therapy.[1][3] Understanding its complex interactions with the HPG axis is critical for optimizing therapeutic outcomes and ensuring patient safety.

Core Mechanism of Action

CPA exerts its effects through a dual mechanism involving both central and peripheral actions on the HPG axis.

-

Central Action (Antigonadotropic Effect): The primary mechanism for testosterone suppression is CPA's potent progestogenic activity.[1][4] By acting as a progesterone receptor agonist in the hypothalamus and pituitary gland, CPA enhances the negative feedback loop that governs the HPG axis.[5] This action suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn leads to a marked reduction in the secretion of Luteinizing Hormone (LH) and, to a lesser extent, Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[4][6] The diminished LH levels result in decreased testosterone production by the Leydig cells in the testes.[3][7]

-

Peripheral Action (Androgen Receptor Blockade): Concurrently, CPA acts as a competitive antagonist at androgen receptors in peripheral tissues, such as the prostate gland and hair follicles.[1][2] By binding to these receptors, it directly blocks the action of any remaining circulating testosterone and its more potent metabolite, dihydrotestosterone (DHT).[2][3] This dual mechanism of reducing androgen production and blocking androgen action makes CPA a highly effective antiandrogen.

Figure 1: Dual Mechanism of this compound on the HPG Axis.

Quantitative Effects on HPG Axis Hormones

Administration of CPA leads to significant and dose-dependent alterations in the levels of key HPG axis hormones. The primary outcome is a substantial reduction in serum testosterone to castration levels.

Table 1: Summary of Quantitative Data on CPA's Effect on Serum Hormone Levels in Men

| Hormone | Dosage | Duration | Baseline Level | Post-Treatment Level | Percent Change | Reference |

|---|---|---|---|---|---|---|

| Testosterone | 5-10 mg/day | N/A | ~600 ng/dL | ~180-300 ng/dL | 50-70% Decrease | [4][8] |

| Testosterone | 100 mg/day | 21-31 days | Normal | Subnormal | ~77-80% Decrease | [4][6][8] |

| Testosterone | 300 mg/week IM | 5 weeks | N/A | N/A | ~76% Decrease | [4][9] |

| Luteinizing Hormone (LH) | 100 mg/day | 21-31 days | Normal | Decreased | Significant Fall | [6] |

| Follicle-Stimulating Hormone (FSH) | 100 mg/day | 21-31 days | Normal | Decreased | Significant Fall | [6] |

| Prolactin | 100 mg/day | 21-31 days | Normal | Increased | Significant Rise |[6][10] |

Note: "N/A" indicates data not specified in the cited sources. Hormone levels can vary significantly between individuals.

Studies consistently demonstrate that oral CPA at doses as low as 5 to 10 mg/day can suppress circulating testosterone levels by 50 to 70%.[4] Higher therapeutic doses, such as 100 mg/day, achieve a more profound suppression of approximately 77-80%.[4][8] This reduction in testosterone is accompanied by a concurrent fall in both LH and FSH levels, confirming the central antigonadotropic effect of the drug.[6]

Detailed Experimental Protocols

The quantification of hormonal changes induced by CPA relies on established laboratory methodologies. Below is a representative protocol for the measurement of serum hormones, based on common clinical and research practices.

Protocol: Measurement of Serum Testosterone, LH, and FSH by Immunoassay

-

Sample Collection and Preparation:

-

Collect whole blood samples via venipuncture into serum separator tubes.

-

Allow blood to clot at room temperature for 30-60 minutes.

-

Centrifuge the samples at approximately 1,500 x g for 15 minutes to separate the serum from the cellular components.[11]

-

Aspirate the serum supernatant and transfer it to a clean, labeled microcentrifuge tube.

-

Store serum samples at -70°C or lower until analysis to ensure hormone stability.[11]

-

-

Hormone Quantification (Immunoassay):

-

Utilize commercial Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescence Immunoassay (CLIA) kits for the quantitative determination of testosterone, LH, and FSH.[11][12] These assays offer high sensitivity and specificity.

-

Bring all reagents, controls, and serum samples to room temperature before use.

-

Prepare standard curves using the provided calibrators to establish a dose-response relationship.

-

Pipette standards, controls, and unknown samples into the appropriate wells of the microplate, typically in duplicate to ensure accuracy.[11]

-

Follow the specific kit manufacturer's instructions for the addition of enzyme-conjugated antibodies and substrate reagents, including all incubation steps.

-

After the final incubation, measure the absorbance or luminescence using a compatible microplate reader.

-

-

Data Analysis and Interpretation:

-

Calculate the mean absorbance/luminescence for each set of standards, controls, and samples.

-

Generate a standard curve by plotting the mean values for each standard against their known concentrations.

-

Interpolate the hormone concentrations of the unknown samples from the standard curve.

-

Compare the post-treatment hormone levels to the baseline levels to determine the percentage change and assess the statistical significance of the findings.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. Pharmacology of this compound - Wikipedia [en.wikipedia.org]

- 5. Progesterone Directly and Rapidly Inhibits GnRH Neuronal Activity via Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of this compound on serum testosterone, LH, FSH, and prolactin in male sexual offenders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound on the plasma gonadotrophin response to gonadotrophin releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Template:Testosterone levels with this compound - Wikipedia [en.wikipedia.org]

- 9. This compound, testosterone, LH, FSH, and prolactin levels in plasma after intramuscular application of this compound in patients with prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. auajournals.org [auajournals.org]

- 11. 2.4. Serum Hormone Analysis [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Unraveling the Duality: A Technical Guide to the Progestogenic and Antiandrogenic Effects of Cyproterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproterone acetate (CPA) is a synthetic steroidal derivative of 17α-hydroxyprogesterone characterized by a potent dual mechanism of action, exhibiting both significant progestogenic and antiandrogenic properties. This technical guide provides an in-depth analysis of these two core pharmacological effects. By examining its molecular interactions, signaling pathways, and in vivo activity, we aim to offer a comprehensive resource for researchers and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes to facilitate a deeper understanding of CPA's complex pharmacology.

Introduction

This compound was first synthesized in 1961 and subsequently identified as a potent antiandrogen in 1965.[1] It is utilized in the treatment of a range of androgen-dependent conditions, including prostate cancer, hirsutism, acne, and as a component of feminizing hormone therapy.[2][3] Its therapeutic efficacy stems from its ability to act as a competitive antagonist at the androgen receptor (AR) and simultaneously exert strong progestogenic effects, which lead to the suppression of gonadotropin secretion and a subsequent reduction in androgen production.[4][5] This dual action makes CPA a subject of significant interest in endocrinology and drug development.

Quantitative Analysis of Receptor Binding and Activity

The relative potency of this compound's progestogenic and antiandrogenic effects can be quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key data from the scientific literature.

Table 1: Progesterone Receptor (PR) Binding Affinity and Activity

| Parameter | Ligand | Value | Species/System | Reference |

| Dissociation Constant (Kd) | 3H-Cyproterone Acetate | 5.2 x 10⁻⁹ M | Human Uterine PgR | [6] |

| 3H-Progesterone | 6.0 x 10⁻⁹ M | Human Uterine PgR | [6] | |

| 3H-R5020 | 1.2 x 10⁻⁹ M | Human Uterine PgR | [6] | |

| Association Rate Constant (k₁) | 3H-Cyproterone Acetate | 4.0 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | [6] |

| 3H-Progesterone | 4.5 x 10⁴ M⁻¹sec⁻¹ | Human Uterine PgR | [6] | |

| 3H-R5020 | 7.8 x 10³ M⁻¹sec⁻¹ | Human Uterine PgR | [6] | |

| Dissociation Rate Constant (k₋₁) | 3H-Cyproterone Acetate | 17.8 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | [6] |

| 3H-Progesterone | 21.3 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | [6] | |

| 3H-R5020 | 3.6 x 10⁻⁵ sec⁻¹ | Human Uterine PgR | [6] |

Table 2: Androgen Receptor (AR) Binding Affinity and Antagonistic Activity

| Parameter | Ligand | Value | Species/System | Reference |

| Inhibitory Constant (Ki) | This compound | 14 nM | Human Androgen Receptors | [7] |

| IC₅₀ (AR Binding Inhibition) | This compound | 24 nM | Rat Prostate Cytosol | [8] |

| Dihydrotestosterone (DHT) | 3 nM | Rat Prostate Cytosol | [8] | |

| IC₅₀ (AR Binding Inhibition) | This compound | 4.4 nM | Hamster Prostate Cytosol | [9] |

| Dihydrotestosterone (DHT) | 3.2 nM | Hamster Prostate Cytosol | [9] | |

| IC₅₀ (AR Antagonism) | This compound | 7.1 nM | Co-transfected CV-1 cells | [10] |

| This compound | 26 nM | CV-1 cells (DHT-induced AR activation) | [7] | |

| Agonist Activity (EC₅₀) | This compound | 4.0 µM | CV-1 cells (at high concentrations) | [10] |

Signaling Pathways and Mechanism of Action

This compound's dual effects are mediated through its interaction with the progesterone and androgen receptor signaling pathways.

Progestogenic Effect: Agonism at the Progesterone Receptor

As a potent progestogen, CPA binds to and activates the progesterone receptor.[8] This activation at the level of the hypothalamus and pituitary gland leads to a negative feedback effect, suppressing the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The reduction in LH, in turn, decreases the production of testosterone in the testes.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3H-cyproterone acetate: binding characteristics to human uterine progestagen receptors [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Pharmacology of this compound - Wikipedia [en.wikipedia.org]

- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Cyproterone Acetate Treatment of LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the treatment of the human prostate cancer cell line LNCaP with cyproterone acetate (CPA), a steroidal antiandrogen. The provided methodologies cover cell culture maintenance, and assays for cell viability and apoptosis, along with data presentation and visualization of the relevant signaling pathway.

Introduction

LNCaP (Lymph Node Carcinoma of the Prostate) is an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research. This compound is a synthetic progestin with potent anti-androgen and progestogenic activity. It primarily functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), which can impede the growth of androgen-dependent prostate cancer cells. However, it is noteworthy that in LNCaP cells, which harbor a mutation in the AR (T877A), CPA can exhibit partial agonist activity, leading to a proliferative effect at certain concentrations. Understanding the cellular response of LNCaP cells to CPA treatment is crucial for elucidating mechanisms of androgen receptor signaling and for the development of novel therapeutic strategies for prostate cancer.

Data Presentation

The following tables summarize the expected quantitative outcomes of treating LNCaP cells with this compound based on available literature.

Table 1: Effect of this compound on LNCaP Cell Proliferation

| Concentration (M) | Treatment Duration | Effect on Proliferation | Reference |

| 3 x 10⁻⁸ | 6 days | Stimulation | [Source 1] |

| 3 x 10⁻⁷ | 6 days | Stimulation | [Source 1] |

| 3 x 10⁻⁶ | 6 days | Stimulation | [Source 1] |

Table 2: Effect of this compound on Androgen Receptor (AR) Signaling in LNCaP Cells

| Treatment | Effect on AR Nuclear Translocation | Effect on AR Target Gene Expression (e.g., PSA, TMPRSS2) | Reference |

| This compound | Inhibition (in rat prostate) | Expected to be modulated | [Source 2] |

Experimental Protocols

LNCaP Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the LNCaP cell line.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

-

Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 150 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to assess the effect of this compound on LNCaP cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound (CPA) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

CPA Treatment: Prepare serial dilutions of CPA in complete growth medium from the stock solution. The final concentrations should typically range from 10⁻⁹ M to 10⁻⁵ M. Include a vehicle control (medium with the same concentration of solvent used for CPA).

-

Incubation: Aspirate the medium from the wells and add 100 µL of the prepared CPA dilutions or vehicle control. Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in LNCaP cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

LNCaP cells

-

Complete growth medium

-

This compound (CPA) stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed LNCaP cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of CPA (e.g., 10⁻⁸ M to 10⁻⁵ M) and a vehicle control for a predetermined duration (e.g., 48 or 72 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Visualizations

Experimental Workflow

Caption: Experimental workflow for CPA treatment of LNCaP cells.

Androgen Receptor Signaling Pathway Modulation by this compound

Caption: CPA's impact on the Androgen Receptor signaling pathway.

Application Note: A Robust and Sensitive LC-MS/MS Assay for the Quantitative Determination of Cyproterone Acetate in Human Plasma

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal compound with potent antiandrogenic and progestogenic properties.[1][2] It is widely utilized in the treatment of androgen-dependent conditions such as prostate cancer, hirsutism, and severe acne, and as a component in oral contraceptives.[1][2] Given its therapeutic importance, the accurate and reliable quantification of CPA in biological matrices is essential for pharmacokinetic evaluations, therapeutic drug monitoring, and bioequivalence studies.[1][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1][2] This application note presents a detailed, validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol herein describes two robust sample preparation techniques—automated online solid-phase extraction (SPE) and liquid-liquid extraction (LLE)—and discusses the use of both a structural analog and a stable isotope-labeled internal standard to ensure data integrity.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of this compound in human plasma. Two primary methodologies are presented to provide flexibility based on laboratory instrumentation and resources.

Materials and Reagents

-

This compound (CPA) reference standard

-

Internal Standard (IS): this compound-d3 (recommended) or Medroxyprogesterone Acetate (MPA)[1][3][4]

-

Acetonitrile (HPLC or LC-MS grade)[1]

-

Ammonia Solution[1]

-

Drug-free human plasma[3]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system, preferably with a column switching device for online SPE.[1]

-

Tandem mass spectrometer with an Electrospray Ionization (ESI) source.[1][5]

Preparation of Stock and Working Solutions

-

CPA Stock Solution (1 mg/mL): Accurately weigh a suitable amount of CPA reference standard and dissolve it in methanol.[1]

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of either this compound-d3 or Medroxyprogesterone Acetate in methanol.[1][4]

-

Working Solutions: Perform serial dilutions of the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare calibration standards and quality control (QC) samples at various concentrations.[1][3][4]

Sample Preparation Methodologies

Two distinct and validated sample preparation methods are outlined below. The choice of method may depend on available automation capabilities and desired sample throughput.

This method is adapted from a fully automated procedure and is ideal for high-throughput analysis.[1][5]

-

Sample Spiking: To a 30 µL aliquot of human plasma, add the internal standard.[1][5]

-

Direct Injection: Directly inject the 30 µL plasma sample onto a restricted access material (RAM) pre-column (e.g., LiChrospher RP-4 ADS, 25 mm x 2 mm).[1][5]

-

Washing: Wash the pre-column with a mixture of water, acetonitrile, and formic acid (90:10:0.1, v/v/v) adjusted to pH 4.0 with diluted ammonia to remove matrix interferences.[1][5]

-

Elution: Using a column-switching valve, elute the trapped analytes (CPA and IS) from the pre-column in a back-flush mode onto the analytical column with the chromatographic mobile phase.[1][5]

LLE is a classic and effective technique for sample clean-up.[3]

-

Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.[3]

-

Extraction: Add 1 mL of an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate).[3]

-

Mixing: Vortex the mixture vigorously for 2 minutes.[3]

-

Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to achieve phase separation.[3]

-

Transfer: Carefully transfer the upper organic layer to a clean tube.[3]

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[3] The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Mobile Phase: A mixture of water, methanol, and formic acid (10:90:0.1, v/v/v).[1][5]

-

Column Temperature: Ambient.[1]

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode.[1][5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

-

MRM Transitions: The specific precursor-to-product ion transitions for CPA and the internal standards are critical for selective quantification.

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the tables below. Table 1 outlines the specific mass transitions for the analytes, while Table 2 provides typical calibration and quality control concentration ranges.

Table 1: Mass Spectrometry Parameters for MRM. [1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound (CPA) | 417.4 | 357.4 |

| This compound-d3 (IS) | 420.4 | 360.4 |

| Medroxyprogesterone Acetate (IS) | 387.5 | 327.5 |

Table 2: Typical Calibration and Quality Control Concentrations.

| Level | This compound Concentration (ng/mL) |

|---|---|

| Calibration Standard 1 (LLOQ) | 0.1 |

| Calibration Standard 2 | 0.2 |

| Calibration Standard 3 | 0.5 |

| Calibration Standard 4 | 2.0 |

| Calibration Standard 5 | 10.0 |

| Calibration Standard 6 | 25.0 |

| Calibration Standard 7 | 40.0 |

| Calibration Standard 8 (ULOQ) | 50.0 |

| Quality Control Low (QCL) | 0.3 |

| Quality Control Medium (QCM) | 20.0 |

| Quality Control High (QCH) | 40.0 |

Note: The calibration range from 0.1 to 50.0 ng/mL has been validated in published studies.[7] The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL.[7]

Mandatory Visualizations

Diagrams are provided to illustrate the experimental workflow and the logic of the analytical process.

Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for CPA and its IS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described methods, including both online solid-phase extraction and liquid-liquid extraction for sample preparation, offer high sensitivity and selectivity suitable for a wide range of applications in clinical and pharmaceutical research. The provided workflows, mass spectrometry parameters, and data tables serve as a valuable resource for researchers and scientists in the field of bioanalysis. The use of a stable isotope-labeled internal standard, this compound-d3, is highly recommended to achieve the most accurate and precise results.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. This compound quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyproterone Acetate in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cyproterone acetate (CPA), a potent anti-androgen, in murine xenograft models of prostate cancer. The following sections detail dosage considerations, administration protocols, and the underlying mechanism of action, offering a framework for designing and executing preclinical studies to evaluate the efficacy of CPA.

Introduction to this compound

This compound is a synthetic derivative of progesterone with strong anti-androgenic and progestogenic properties.[1] Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade of AR signaling disrupts the growth and survival of androgen-dependent prostate cancer cells. Additionally, CPA exerts a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to reduced production of luteinizing hormone (LH) and consequently lower serum testosterone levels.

This compound Dosage Calculation for Murine Xenograft Models

Determining the optimal dosage of this compound is a critical step in designing an effective in vivo study. The dosage can be influenced by the tumor model, the administration route, and the specific research question. While direct dose-response studies for CPA in murine prostate cancer xenograft models are not extensively published, data from studies on other anti-androgens and related research can provide a strong basis for dosage selection.

It is crucial to perform a pilot study to determine the most effective and well-tolerated dose for the specific mouse strain and cancer cell line being used.

Table 1: Recommended Starting Doses for this compound in Murine Xenograft Models

| Administration Route | Recommended Starting Dose | Frequency | Vehicle |

| Oral Gavage | 10 - 50 mg/kg | Daily | Corn oil, 0.5% methylcellulose |

| Subcutaneous Injection | 10 - 50 mg/kg | Daily | Sesame oil, sterile oil-based vehicle |

Note: The selection of the administration route may depend on the desired pharmacokinetic profile and experimental convenience. Oral gavage is a common and effective method, while subcutaneous injection can provide a more sustained release.

Experimental Protocol: Efficacy of this compound in a LNCaP Prostate Cancer Xenograft Model

This protocol outlines a typical experiment to assess the anti-tumor efficacy of this compound in a subcutaneous LNCaP xenograft model in immunodeficient mice.

3.1. Materials

-

Cell Line: LNCaP human prostate adenocarcinoma cells.

-

Animals: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Reagents:

-

This compound (CPA)

-

Vehicle for CPA (e.g., corn oil)

-

Matrigel® Basement Membrane Matrix

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

-

Equipment:

-

Laminar flow hood

-

Hemocytometer or automated cell counter

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal balance

-

Gavage needles (for oral administration)

-

3.2. Methods

-

Cell Culture: Culture LNCaP cells according to standard protocols. Harvest cells during the logarithmic growth phase.

-

Cell Preparation for Injection:

-

Trypsinize the cells and wash them with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

-

-

Animal Grouping and Treatment:

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Group: Administer this compound at the determined dose (e.g., 25 mg/kg) daily via oral gavage or subcutaneous injection.

-

Control Group: Administer the vehicle alone following the same schedule and route as the treatment group.

-

-

Data Collection and Endpoint:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or at a fixed time point.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Table 2: Key Parameters for Xenograft Study Design

| Parameter | Recommendation |

| Mouse Strain | Athymic Nude, SCID |

| Prostate Cancer Cell Line | LNCaP (androgen-sensitive), PC-3, DU145 (androgen-insensitive) |

| Number of Cells per Injection | 1 x 10^6 - 5 x 10^6 |

| Injection Volume | 100 - 200 µL |

| Tumor Measurement Frequency | 2-3 times per week |

| Treatment Start Criteria | Tumor volume of 100-150 mm³ |

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow

The following diagram illustrates the key steps in a typical murine xenograft study to evaluate the efficacy of this compound.

Caption: Experimental workflow for a murine xenograft study.

4.2. Androgen Receptor Signaling Pathway and Inhibition by this compound

This diagram illustrates the androgen receptor signaling pathway and the mechanism of inhibition by this compound.

Caption: Androgen receptor signaling pathway and CPA inhibition.

References

Application Notes and Protocols for the In Vitro Use of Cyproterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate (CPA) is a potent synthetic steroidal antiandrogen and progestin.[1][2] It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the binding and activity of androgens like testosterone and dihydrotestosterone (DHT).[1][3] Additionally, CPA exerts progestational effects that lead to a negative feedback on the hypothalamic-pituitary-gonadal axis, resulting in reduced testosterone production.[2][4] These mechanisms of action make CPA a valuable tool for in vitro studies of androgen-dependent signaling pathways and for the development of therapies for conditions such as prostate cancer, hirsutism, and acne.[2]

This document provides detailed protocols for the preparation of this compound stock solutions and their application in in vitro experiments.

Data Presentation

Table 1: Solubility and Storage of this compound

| Parameter | Value | Source(s) |

| Molecular Weight | 416.9 g/mol | [5] |

| Solubility in DMSO | ≥83 mg/mL (~199 mM) | [6] |

| Solubility in Ethanol | ~10 mg/mL | [5] |

| Solubility in DMF | ~30 mg/mL | [5] |

| Solubility in Water | Insoluble | [6][7] |

| Aqueous Buffer Solubility | Sparingly soluble. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approx. 0.25 mg/mL. | [5] |

| Storage of Solid Compound | -20°C for up to 4 years | [5] |

| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (CPA) powder (FW: 416.9 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass of CPA: To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = 10 mmol/L * 0.001 L * 416.9 g/mol * 1000 mg/g = 4.169 mg

-

-

Weigh the CPA: Carefully weigh out approximately 4.17 mg of CPA powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the CPA powder.

-

Dissolve the CPA: Vortex the tube thoroughly until the CPA is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[8]

Protocol 2: In Vitro Treatment of Cells with this compound

Materials:

-

Cultured cells (e.g., androgen-responsive cell line like LNCaP)

-

Complete cell culture medium

-

10 mM this compound stock solution in DMSO

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Cell Seeding: Seed your cells in appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the 10 mM CPA stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM CPA to 999 µL of medium).

-

Important: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Remove the existing medium from the cells.

-

Add the prepared working solutions of CPA (and a vehicle control containing the same concentration of DMSO) to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, the cells can be harvested and used for various downstream assays, such as cell viability assays (e.g., MTT), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blotting).

Mandatory Visualization

Caption: Competitive inhibition of the androgen receptor by this compound.

Caption: Experimental workflow from stock solution preparation to in vitro application.

References

- 1. Pharmacology of this compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. wikiwand.com [wikiwand.com]

- 4. This compound | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | 427-51-0 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Assessing Cyproterone Acetate's Effect on Cell Viability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic and antiproliferative effects of Cyproterone Acetate (CPA) on various cell lines. Detailed protocols for common cell viability assays, data presentation guidelines, and insights into the underlying signaling pathways are included to facilitate reproducible and accurate experimental outcomes.

Introduction

This compound is a synthetic steroidal antiandrogen and progestin used in the treatment of prostate cancer and other androgen-dependent conditions.[1][2][3][4] Its primary mechanism of action involves the competitive antagonism of the androgen receptor (AR), thereby inhibiting the downstream effects of androgens like testosterone and dihydrotestosterone (DHT).[1][2][5] Additionally, CPA can suppress gonadotropin release, leading to reduced androgen production.[2] Emerging evidence also points to direct cytotoxic and apoptotic effects of CPA on cancer cells, independent of its antiandrogenic activity.[1][6][7]

These protocols outline standard methods to quantify the impact of CPA on cell viability, a critical step in preclinical drug development and mechanistic studies.

Data Presentation: Quantitative Effects of this compound on Cell Viability

The following tables summarize the dose-dependent effects of this compound on the viability of various cancer and normal cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting a specific biological process by 50%.[8]

Table 1: IC50 Values of this compound in Different Cell Lines after 24-hour treatment. [6]

| Cell Line | Cell Type | IC50 (mg/mL) |

| Tera-1 | Human Testicular Cancer | 0.221 |

| RAW264.7 | Mouse Macrophage Cancer | 0.421 |

| WRL-68 | Human Normal Hepatic | 23.49 |

Table 2: Effect of Different Concentrations of this compound on the Viability of Various Cell Lines after 24-hour treatment. [6]

| Concentration (mg/mL) | Tera-1 (% Viability) | RAW264.7 (% Viability) | WRL-68 (% Viability) |

| 0.0175 | 94.01 ± 3.52 | 89.63 ± 4.06 | 95.82 ± 1.52 |

| 0.039 | 89.88 ± 1.81 | 89.14 ± 3.03 | 95.06 ± 1.39 |

| 0.078 | 62.96 ± 5.03 | 87.82 ± 0.73 | 95.13 ± 1.21 |

| 0.156 | 50.49 ± 3.88 | 81.63 ± 4.73 | 93.82 ± 1.55 |

| 0.312 | 40.97 ± 5.67 | 39.08 ± 3.71 | 91.54 ± 1.86 |

| 0.625 | 29.58 ± 3.04 | 38.32 ± 0.33 | 83.60 ± 4.70 |

| 1.25 | 20.79 ± 4.92 | 32.34 ± 0.68 | 76.00 ± 2.03 |

Experimental Protocols

Two standard and complementary methods for assessing cell viability are presented below: the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10][11][12] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Target cells in culture

-

Complete cell culture medium

-

This compound (CPA) stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[11]

-

Solubilization solution (e.g., DMSO, or 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)[11]

-

Microplate reader capable of measuring absorbance at 570-600 nm[10]

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of CPA in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the CPA dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for CPA) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the log of the CPA concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[13][14][15][16]

Materials:

-

Cell suspension to be tested

-

0.4% Trypan Blue solution[14]

-

Hemocytometer and coverslip

-

Light microscope

-

Micropipettes and tips

Procedure:

-

Sample Preparation:

-

Harvest the cells (from both control and CPA-treated groups) and resuspend them in a suitable buffer or medium.

-

In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension with the 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[14][17] Mix gently by pipetting.

-

-

Incubation:

-

Incubate the cell-dye mixture at room temperature for 1-3 minutes. Avoid prolonged incubation as it can be toxic to viable cells.

-

-

Loading the Hemocytometer:

-

Carefully load 10-20 µL of the mixture into the chamber of a clean hemocytometer.[13]

-

-

Cell Counting:

-

Place the hemocytometer on the microscope stage.

-

Under low magnification, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.

-

-

Data Analysis:

-

Calculate the percentage of viable cells using the following formula:[14] % Viable Cells = (Number of viable cells / Total number of cells (viable + non-viable)) x 100

-

Calculate the total number of viable cells per mL of the original suspension.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on cell viability.

Signaling Pathway Diagram

Caption: Signaling pathways affected by this compound.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic and apoptotic effects of this compound against cancer cells and normal cells | Journal of Biotechnology Research Center [jobrc.org]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. brd.nci.nih.gov [brd.nci.nih.gov]

- 14. Trypan Blue Exclusion | Thermo Fisher Scientific - CA [thermofisher.com]

- 15. revvity.com [revvity.com]

- 16. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

Application Notes and Protocols for Studying the Long-Term Effects of Cyproterone Acetate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproterone acetate (CPA) is a synthetic steroidal antiandrogen and progestin used in the management of various conditions, including prostate cancer, hirsutism, and as a component of hormone therapy. However, long-term use of CPA has been associated with several adverse effects, most notably hepatotoxicity, endocrine disruption, and an increased risk of meningioma. Understanding these long-term effects is crucial for risk assessment and the development of safer therapeutic alternatives. This document provides detailed application notes and protocols for utilizing animal models to study the chronic effects of CPA, with a focus on carcinogenicity, reproductive and developmental toxicity, and the potential for meningioma induction. The protocols are based on a synthesis of published studies and established regulatory guidelines.

I. Long-Term Effects of this compound: Quantitative Data Summary

The following tables summarize quantitative data from long-term studies of this compound in various animal models, providing a comparative overview of doses, treatment durations, and observed effects.

Table 1: Long-Term Hepatotoxicity and Carcinogenicity of this compound in Rodents

| Species/Strain | Dose | Route of Administration | Duration | Key Findings | Reference(s) |

| Rat (various strains) | High doses (unspecified in some early studies) | Oral | Long-term | Increased incidence of liver tumors, including carcinomas.[1][2] | [1][2] |

| Rat (Female) | High doses | Oral | Long-term | Higher incidence of liver tumors compared to males, associated with both genotoxic and mitogenic effects.[2][3] | [2][3] |

| Mouse (C57Bl/10J) | 800 ppm in diet | Oral | 104 weeks | Hepatocellular tumors in 44% of males and 22% of females.[4][5] Liver enlargement and induction of CYP3A enzymes.[4][5] | [4][5] |

| Mouse (C57Bl/10J) | 800 ppm in diet | Oral | 13 weeks | Increased liver weight, hepatocyte hypertrophy, and induction of cytochrome P450 enzymes.[6] | [6] |

Table 2: Long-Term Endocrine and Reproductive Effects of this compound in Animal Models

| Species/Strain | Dose | Route of Administration | Duration | Key Findings | Reference(s) |

| Rat (Wistar, fetal exposure) | 0.5 or 1.0 mg/day (to pregnant dams) | Oral | Gestation days 15-20 | Endocrine abnormalities in adult offspring, including altered pituitary and plasma hormone levels, and androgen resistance in males.[7] | [7] |

| Mouse (Male) | Daily injections (dose unspecified) | Subcutaneous | 10 consecutive days (neonatal) | Permanent reduction in the weight of accessory sex organs and infertility when treated from days 1-10.[8] | [8] |

| Mouse (Male) | Daily injections (dose unspecified) | Subcutaneous | Up to 180 days | Time-related decrease in the weight and β-glucuronidase activity of seminal vesicles.[9] | [9] |

| Goat (Black Bengal) | Unspecified | Unspecified | 70 days | Significant reduction in epididymal sperm numbers and progressive sperm motility.[10] | [10] |

Table 3: Other Reported Long-Term Effects of this compound in Animal Models

| Species/Strain | Dose | Route of Administration | Duration | Key Findings | Reference(s) |

| Mouse (C57Bl/10J) | 800 ppm in diet | Oral | 104 weeks | Adenomatous polyps of the pyloric antrum and pancreatic islet cell hyperplasia in over 85% of both sexes.[4][5] Adrenocortical atrophy.[4][5] | [4][5] |

| Hamster (Male) | Various doses | Unspecified | 5 weeks | Atrophy of the adrenal gland, particularly the zona fasciculata and zona reticularis.[11] | [11] |

II. Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the long-term effects of this compound. These protocols are designed to be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Long-Term Carcinogenicity Study in Mice

This protocol is based on findings from studies on C57Bl/10J mice and aligns with the principles of the OECD Test Guideline 451 for Carcinogenicity Studies.[4][6][9][10][12]

1. Objective: To evaluate the carcinogenic potential of this compound following long-term dietary administration to mice.

2. Animal Model:

-

Species: Mouse

-

Strain: C57Bl/10J (known for its low incidence of spontaneous liver tumors)

-

Age: 6-8 weeks at the start of the study

-

Sex: Equal numbers of males and females

-

Group Size: At least 50 animals per sex per group for the main study, with smaller satellite groups for interim analyses if required.

3. Experimental Design:

-

Control Group: Fed a standard basal diet.

-

Treatment Group: Fed a diet containing 800 ppm this compound. Additional dose groups (e.g., 200 ppm and 400 ppm) are recommended for dose-response assessment.

-

Duration: 104 weeks.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to food and water.

4. Experimental Procedures:

-

Diet Preparation: this compound should be thoroughly mixed into the basal diet to ensure a homogenous concentration. The stability of CPA in the diet should be confirmed.

-

Clinical Observations: Animals should be observed twice daily for clinical signs of toxicity, morbidity, and mortality. Body weight and food consumption should be recorded weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Chemistry: Blood samples should be collected at interim time points (e.g., 26, 52, 78 weeks) and at terminal sacrifice for analysis of standard hematological and clinical chemistry parameters, with a focus on liver function tests (ALT, AST, ALP, bilirubin).

-

Terminal Sacrifice and Necropsy: At 104 weeks, all surviving animals are euthanized. A full gross necropsy should be performed on all animals, including those that die or are euthanized during the study. The location, size, and appearance of all gross lesions should be recorded.

-

Organ Weights: The weights of the liver, kidneys, adrenal glands, spleen, brain, and reproductive organs should be recorded.

-

Histopathology: A comprehensive histopathological examination should be performed on all organs and tissues from the control and high-dose groups. For other dose groups, target organs of toxicity (e.g., liver, stomach, pancreas, adrenal glands) should be examined. Special attention should be given to the liver for the presence of pre-neoplastic and neoplastic lesions.

5. Data Analysis:

-

Statistical analysis of tumor incidence, latency, and multiplicity should be performed using appropriate methods (e.g., Fisher's exact test, survival analysis).

-

Body weight, food consumption, clinical chemistry, and organ weight data should be analyzed using analysis of variance (ANOVA) followed by appropriate post-hoc tests.

Protocol 2: Developmental and Reproductive Toxicity (DART) Study in Rats

This protocol is designed to assess the effects of in utero exposure to this compound on the development and reproductive function of the offspring, based on the principles of OECD Test Guidelines 421 and 443.[1][2][7][8][13]